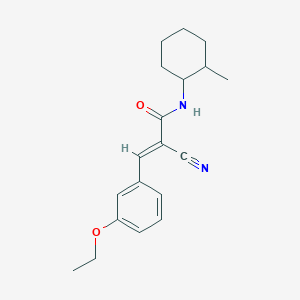
Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO4S·HCl. It is a derivative of thiomorpholine, featuring a carboxylate group and a dioxo group on the thiomorpholine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiomorpholine or its derivatives.
Oxidation: The thiomorpholine ring is oxidized to introduce the dioxo group, resulting in 1,1-dioxo-thiomorpholine.
Carboxylation: The oxidized thiomorpholine is then carboxylated to introduce the carboxylate group, forming methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate.
Hydrochloride Formation: Finally, the carboxylate is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above but optimized for efficiency and yield. The process may include the use of catalysts and controlled reaction conditions to ensure high purity and consistency.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the dioxo group to other functional groups.
Substitution: Substitution reactions can replace the hydrogen atoms in the thiomorpholine ring with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Substituted derivatives with different alkyl or aryl groups.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and activation. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
相似化合物的比较
Methyl 3-thiomorpholinecarboxylate 1,1-dioxide: Similar structure but lacks the carboxylate group.
Methyl 3-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylate hydrochloride: Similar structure but with an amino group instead of a carboxylate group.
Methyl 1,1-dioxo-1lambda6,3-thiazinane-4-carboxylate hydrochloride: Similar structure but with a different ring system.
属性
IUPAC Name |
methyl 1,1-dioxo-1,4-thiazinane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-11-6(8)5-4-12(9,10)3-2-7-5;/h5,7H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTXORXRAVFIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CS(=O)(=O)CCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2920617.png)
![2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2920618.png)
![2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2920619.png)


![(2E)-1-[4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2920624.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)
![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)

![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)


